2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Descripción

Chemical Identity and Nomenclature

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane represents a precisely defined organosilicon compound with the molecular formula C₁₂H₂₄O₄Si₄ and a molecular weight of 344.66 grams per mole. The compound is registered under the Chemical Abstracts Service number 2554-06-5, providing unambiguous identification within chemical databases and regulatory frameworks. The systematic nomenclature reflects the compound's structural organization, indicating the presence of four methyl groups and four vinyl groups positioned alternately around a cyclotetrasiloxane ring system.

The compound exhibits multiple synonymous designations that reflect various naming conventions and historical usage patterns. Alternative nomenclature includes tetramethyltetravinylcyclotetrasiloxane, tetravinyltetramethylcyclotetrasiloxane, and methylvinylcyclosiloxane. Additional technical designations such as cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl- emphasize the presence of ethenyl groups, which are chemically equivalent to vinyl substituents. The International Union of Pure and Applied Chemistry nomenclature provides systematic identification as 2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane.

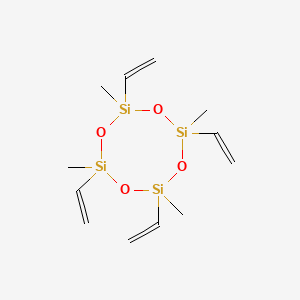

The molecular structure incorporates a cyclic arrangement of alternating silicon and oxygen atoms, forming the characteristic siloxane backbone. Each silicon atom bears two substituents: one methyl group and one vinyl group, resulting in the compound's distinctive chemical properties. The Simplified Molecular Input Line Entry System representation as C[Si]1(OSi(OSi(OSi(O1)C=C)C=C)C=C)C=C provides computational identification for database searches and molecular modeling applications.

Structural Classification in Cyclosiloxane Family

This compound belongs to the broader family of cyclic siloxanes, which constitute a significant class of organosilicon compounds characterized by alternating silicon and oxygen atoms arranged in ring structures. Within this classification, the compound specifically represents a cyclotetrasiloxane, indicating the presence of four silicon atoms in the cyclic framework. This tetrameric structure distinguishes it from other cyclosiloxane family members such as cyclotrisiloxane (three silicon atoms), cyclopentasiloxane (five silicon atoms), and cyclohexasiloxane (six silicon atoms).

The compound's structural characteristics place it within the subset of methylvinyl-substituted cyclosiloxanes, where the silicon atoms bear both methyl and vinyl substituents. This dual substitution pattern creates unique reactivity profiles compared to purely methylated cyclosiloxanes such as octamethylcyclotetrasiloxane. The presence of vinyl groups introduces sites for chemical modification through various reaction mechanisms, including cross-coupling reactions, polymerization processes, and hydrosilylation reactions.

Comparative analysis within the cyclosiloxane family reveals distinct physical and chemical properties. The following table summarizes key differentiating characteristics:

| Property | This compound | Octamethylcyclotetrasiloxane |

|---|---|---|

| Molecular Formula | C₁₂H₂₄O₄Si₄ | C₈H₂₄O₄Si₄ |

| Molecular Weight | 344.66 g/mol | 296.62 g/mol |

| Boiling Point | 111-112°C/10 mmHg | 175-176°C |

| Reactive Groups | Vinyl substituents | None (saturated) |

| Chemical Reactivity | High (due to vinyl groups) | Moderate |

The structural classification extends to consideration of ring strain and conformational flexibility. Cyclotetrasiloxane rings typically exhibit reduced ring strain compared to smaller cyclic structures, contributing to enhanced stability and synthetic utility. The alternating methyl and vinyl substitution pattern in this compound provides balanced steric and electronic properties that facilitate controlled chemical transformations.

Historical Development and Discovery

The historical development of this compound traces its origins to pioneering research in methylvinylpolysiloxanes conducted during the mid-20th century. Foundational work by Simon W. Kantor, Robert C. Osthoff, and Dallas T. Hurd, published in the Journal of the American Chemical Society in 1955, established fundamental understanding of methylvinyl-substituted siloxane compounds. This seminal research laid the groundwork for subsequent developments in organosilicon chemistry and specifically contributed to the characterization and synthesis of cyclic methylvinylsiloxanes.

The 1955 publication represented a comprehensive investigation into the synthesis, properties, and potential applications of methylvinylpolysiloxanes, providing crucial insights into the behavior of vinyl-substituted siloxane systems. The research methodology employed during this period involved systematic hydrolysis of methylvinylchlorosilanes followed by cyclization processes to generate the desired cyclic structures. These early synthetic approaches established the fundamental chemical principles that continue to guide contemporary synthesis strategies for this compound.

Subsequent decades witnessed continued refinement of synthetic methodologies and expanding recognition of the compound's utility in various chemical applications. The development of improved purification techniques, including vacuum distillation methods, enabled the isolation of high-purity this compound suitable for specialized applications. Research efforts during the 1970s and 1980s focused on optimizing reaction conditions and developing scalable production processes that could support industrial applications.

The emergence of palladium-catalyzed cross-coupling chemistry in the late 20th century significantly enhanced the strategic importance of this compound as a vinyl transfer reagent. Denmark and co-workers made substantial contributions to understanding the utility of this compound in cross-coupling reactions, demonstrating its effectiveness as a vinyl donor in palladium-catalyzed vinylation of aryl halides. These developments established this compound as a valuable synthetic tool in organic chemistry.

Significance in Organosilicon Chemistry

This compound occupies a position of considerable significance within the broader landscape of organosilicon chemistry, serving multiple critical functions that span fundamental research and applied chemical synthesis. The compound's unique molecular architecture, combining the stability of cyclic siloxane frameworks with the reactivity of vinyl substituents, provides chemists with a versatile platform for diverse chemical transformations and materials development initiatives.

In the context of cross-coupling chemistry, this compound functions as an exceptionally effective vinyl donor in palladium-catalyzed reactions with aryl halides and related electrophiles. This application represents a significant advancement in synthetic methodology, providing access to styrene derivatives and other vinyl-containing aromatic compounds through mild reaction conditions. The compound's effectiveness as a vinyl transfer reagent stems from the optimal balance between vinyl group reactivity and the stability of the resulting siloxane byproducts.

Polymer chemistry applications constitute another major area of significance, where this compound serves as a fundamental building block for various advanced materials. The compound's vinyl groups enable participation in polymerization reactions, including radical polymerization, hydrosilylation, and metathesis processes. These capabilities facilitate the development of specialized polymers with tailored properties for applications ranging from high-performance elastomers to functional coatings systems.

The compound's role in dendrimer synthesis represents a particularly sophisticated application within organosilicon chemistry. The tetrafunctional nature of this compound, with four reactive vinyl groups positioned around the cyclic core, makes it an ideal starting material for constructing highly branched macromolecular architectures. These dendritic structures find applications in catalysis, drug delivery, and advanced materials development, demonstrating the compound's versatility across multiple chemical disciplines.

Research applications extend to fundamental studies of silicon-carbon bond formation and organosilicon reaction mechanisms. The compound serves as a model system for investigating the reactivity patterns of vinyl-substituted siloxanes and provides insights into the factors governing selectivity in silicon-based transformations. These fundamental investigations contribute to the broader understanding of organosilicon chemistry and inform the development of new synthetic methodologies and applications.

Propiedades

IUPAC Name |

2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-12H,1-4H2,5-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAWODUEPLAHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65503-75-5 | |

| Record name | Tetramethyltetravinylcyclotetrasiloxane copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65503-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3038808 | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Aldrich MSDS] | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2554-06-5, 27342-69-4 | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2554-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002554065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, tetraethenyltetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027342694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasiloxane, tetraethenyltetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethyltetravinylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6,8-TETRAMETHYL-2,4,6,8-TETRAVINYLCYCLOTETRASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NT606T1VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Condensation of Vinyl-Functionalized Silanolates

A high-yield route involves the condensation of potassium all-cis-tetravinylcyclotetrasiloxanolate with chlorodimethylsilane (Me₂SiHCl). As reported by, this method proceeds under an argon atmosphere at −5°C to prevent acid-catalyzed isomerization. Triethylamine (NEt₃) is added to neutralize HCl, facilitating the formation of the target compound with 90% yield (Scheme 1). The reaction’s success hinges on the slow addition of Me₂SiHCl and rigorous exclusion of moisture, which could hydrolyze intermediates.

Key Reaction Parameters

Base-Catalyzed Cyclization of Silanediols

Base-mediated cyclization of di(1-pyrenyl)silanediol in acetonitrile (MeCN) at 60°C yields cyclotetrasiloxanes, as demonstrated in. Tetraethylammonium acetate acts as a mild base, promoting siloxane bond formation without degrading the vinyl groups. This method produced 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane in 32% yield alongside cyclotrisiloxane byproducts (18% yield). Solvent choice significantly impacts efficiency; toluene and chloroform improved yields to 17% and 14%, respectively, while polar solvents like DMSO suppressed reactivity.

Optimized Conditions

-

Base: Tetraethylammonium acetate.

-

Solvent: MeCN, toluene, or chloroform.

-

Temperature: 60°C.

Reaction Conditions and Optimization

Temperature and Solvent Effects

Temperature profoundly influences product distribution. Elevated temperatures (>75°C) promote Si–C bond cleavage, releasing pyrene as a byproduct. Conversely, subzero temperatures (−5°C) suppress side reactions during Me₂SiHCl condensation. Solvent polarity also modulates reactivity: nonpolar solvents (toluene, hexane) favor cyclization, while polar aprotic solvents (DMSO, THF) hinder siloxane formation.

Catalysts and Their Roles

-

Bases: Tetraethylammonium acetate and KOH deprotonate silanediols, accelerating cyclization.

-

Acids: HCl or pyridinium p-toluenesulfonate induce Si–H bond activation in hydrosilylation but risk vinyl group degradation.

Purification and Isolation Techniques

Crude products often require chromatographic separation due to coexisting cyclotrisiloxane and linear oligomers. Silica gel column chromatography with hexane/ethyl acetate (3:1) effectively isolates the tetravinylcyclotetrasiloxane. High-vacuum drying removes volatile byproducts, yielding a colorless liquid.

Characterization of the Compound

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 5.90–6.07 ppm (vinyl CH=CH₂), δ 0.10–0.15 ppm (Si–CH₃).

-

²⁹Si NMR: Single resonance at −22.1 ppm, confirming equivalent silicon environments.

-

FTIR: Peaks at 3050 cm⁻¹ (C–H stretch, vinyl), 1260 cm⁻¹ (Si–CH₃).

Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 110°C (10 mmHg) | |

| Melting Point | −43°C | |

| Molecular Formula | C₁₂H₂₄O₄Si₄ | |

| Solubility | Miscible in organic solvents |

Challenges and Side Reactions

Análisis De Reacciones Químicas

Types of Reactions

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.

Cross-coupling Reactions: In the presence of a palladium catalyst, it can react with aryl bromides to form styrene derivatives.

Polymerization: It can undergo polymerization reactions to form polysiloxanes.

Common Reagents and Conditions

Hydrosilylation: Platinum catalysts, temperatures of 25°C to 100°C, and pressures of 1 to 10 atm.

Cross-coupling Reactions: Palladium catalysts, aryl bromides, and mild reaction conditions.

Major Products Formed

Styrene Derivatives: Formed through cross-coupling reactions with aryl bromides.

Polysiloxanes: Formed through polymerization reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane serves as an essential intermediate in organic synthesis. It is particularly utilized in:

- Preparation of Styrene Derivatives : The compound acts as a vinyl donor in palladium-catalyzed cross-coupling reactions with aryl halides. This method is effective for synthesizing various substituted styrenes and dienes, which are crucial in the production of pharmaceuticals and agrochemicals .

- Synthesis of 4-Vinyl Benzoic Acid Ethyl Ester : This reaction showcases its utility in creating functionalized compounds that find applications in materials science and polymer chemistry .

Polymer Chemistry

The compound is also a building block for advanced materials:

- Dendrimer Synthesis : It is used in the construction of carbosilane dendrimers, which have applications in drug delivery systems and nanotechnology due to their unique structural properties .

- Initiated Chemical Vapor Deposition : The compound has been synthesized via initiated chemical vapor deposition techniques to create thin films with specific optical properties, which are valuable in optics and photonics .

Material Science

Research indicates that this compound can be utilized in developing advanced materials with tailored properties:

- Optical Coatings : The compound's ability to form thin films makes it suitable for applications in optical coatings where transparency and durability are required .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane involves its ability to undergo hydrosilylation and cross-coupling reactions. The vinyl groups in the compound react with various reagents, facilitated by catalysts such as platinum and palladium. These reactions lead to the formation of new silicon-carbon bonds, which are crucial for the synthesis of various derivatives and polymers.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of V4 and Related Cyclotetrasiloxanes

Reactivity and Crosslinking Efficiency

- V4 vs. T4: V4’s vinyl groups enable rapid hydrosilylation with Si-H bonds (e.g., in HMS-301) for high-density crosslinking, whereas T4’s ethoxy groups favor slower sol-gel condensation, producing hybrid organic-inorganic networks .

- V4 vs. D4 :

D4 lacks functional groups for crosslinking and is primarily used in linear PDMS synthesis. V4’s vinyl groups facilitate branching, resulting in materials with higher modulus and thermal stability . - V4 vs. Trifluoropropyl Copolymers :

Trifluoropropyl groups enhance hydrophobicity and chemical resistance but reduce crosslinking density compared to V4’s purely vinyl-based systems .

Table 2: Application-Specific Comparison

Actividad Biológica

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (commonly referred to as D4V) is a cyclic siloxane compound with the molecular formula and CAS number 2554-06-5. This compound has garnered attention for its unique chemical properties and potential applications in various fields, including organic synthesis and materials science.

D4V is characterized as a colorless transparent liquid with a boiling point of approximately 224–224.5 °C. It is primarily used as an intermediate in organic synthesis and as a vinyl donor in palladium-catalyzed reactions for producing styrene derivatives .

Biological Activity Overview

The biological activity of D4V has been explored in various contexts, particularly in relation to its interactions within biological systems and its potential effects on human health.

Toxicological Profile

Research indicates that D4V exhibits low toxicity when ingested or inhaled. It has been classified as a reproductive toxin (Repr. 1B), necessitating caution during handling due to potential chronic effects .

Applications in Biomedical Research

- Cellular Interactions : Studies have demonstrated that D4V can influence cellular behaviors. For instance, it has been shown to facilitate T cell migration in complex microenvironments by enhancing septin dynamics . This suggests potential applications in immunology and therapeutic strategies targeting immune responses.

- Material Science : D4V is utilized as a component in hybrid organo-silicon coatings aimed at preserving monuments and enhancing material resilience against environmental factors. These coatings exhibit improved durability and stability over time due to the formation of Si-O-Si bonds during curing processes .

Case Studies

Several studies have investigated the implications of D4V in various applications:

- Study on T Cell Migration : A research study published in bioRxiv highlighted how D4V complexes enable adaptive T cell migration, suggesting its role in enhancing immune responses within structurally complex environments .

- Hybrid Coatings for Preservation : Another study focused on the use of D4V in creating hybrid tri-cure organo-silicon coatings for monument preservation. The findings indicated that these coatings provided significant resistance to environmental degradation while maintaining aesthetic qualities over extended periods .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H24O4Si4 |

| Molecular Weight | 344.66 g/mol |

| Boiling Point | 224–224.5 °C |

| Toxicity | Low toxicity |

| Reproductive Hazard Classification | Repr. 1B |

Research Findings

- Vinylation Reactions : D4V is effectively used as a vinyl donor in palladium-catalyzed reactions, allowing for the synthesis of various substituted styrenes and dienes. This method is noted for its mild conditions and broad applicability in organic synthesis .

- Material Stability : The incorporation of D4V into polymer matrices has been shown to enhance thermal stability and moisture resistance, making it valuable for applications requiring durable materials .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane?

The compound is synthesized via hydrosilylation reactions or radical polymerization. For example, hydrosilylation-terminated polydimethylsiloxane (PDMS) can be crosslinked with the tetravinyl derivative under platinum catalysis to form elastomeric networks . Purification often involves solvent extraction (e.g., using isopropyl myristate or ethanol) followed by column chromatography to remove unreacted monomers or catalysts. Analytical techniques like GC-MS are critical to confirm purity, as residual cyclotetrasiloxane impurities (e.g., D4/D5) may persist .

Q. How is the structural integrity of this compound validated in experimental settings?

Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, is used to confirm vinyl and methyl group bonding patterns. Infrared (IR) spectroscopy identifies characteristic Si-O-Si (1000–1100 cm) and vinyl C-H stretches (3050–3100 cm) . Gel permeation chromatography (GPC) determines molecular weight distribution in copolymer systems .

Q. What key physicochemical properties are critical for experimental design?

The compound is thermally stable up to 480°C, making it suitable for high-temperature applications. Its refractive index (1.410–1.425) varies with crosslink density, requiring precise control during polymerization . Solubility in non-polar solvents (e.g., mineral oil) and insolubility in water necessitates solvent selection tailored to application (e.g., hydrophobic coatings) .

Advanced Research Questions

Q. How does crosslink density influence the optical and mechanical properties of polysiloxane networks derived from this compound?

Crosslink density is modulated by varying the concentration of hydrosilylation endcappers (e.g., 1,1,3,3-tetramethyldisiloxane). Higher crosslink density reduces fractional free volume, increasing refractive index (Lorentz-Lorenz model) and mechanical rigidity. Experimental validation involves thermogravimetric analysis (TGA) for thermal stability and dynamic mechanical analysis (DMA) for viscoelastic properties .

Q. What are the environmental persistence and toxicity risks associated with this compound?

While the tetravinyl derivative is less studied, analogous cyclotetrasiloxanes (e.g., D4) exhibit bioaccumulation in aquatic organisms and endocrine disruption in mammals. Researchers must conduct in vitro ecotoxicity assays (e.g., Daphnia magna immobilization tests) and monitor degradation pathways (e.g., hydrolysis rates in aqueous media) . Regulatory discrepancies exist: the EU restricts D4 as a "Substance of Very High Concern," whereas the U.S. FDA permits its use in cosmetics, necessitating region-specific compliance in applications .

Q. What methodologies address contradictions in regulatory and experimental data on cyclotetrasiloxane toxicity?

Discrepancies arise from impurity profiles (e.g., D4 in D5 mixtures) and extrapolation of data across analogs. Advanced analytical methods, such as high-resolution mass spectrometry (HRMS) and isotope tracing, differentiate the tetravinyl compound from impurities. Comparative studies using structure-activity relationship (SAR) models can predict toxicity without relying on D4/D5 data .

Q. How can this compound be optimized for anti-biofouling applications?

Random copolymers with styrene are synthesized via radical polymerization, where the cyclotetrasiloxane moiety reduces protein adsorption. Protein adsorption assays (e.g., fluorescein-labeled bovine serum albumin) quantify anti-biofouling efficiency. Surface energy modulation via contact angle measurements correlates with reduced microbial adhesion .

Q. What analytical challenges arise in distinguishing this compound from cyclotetrasiloxane impurities (D4/D5)?

Chromatographic separation (HPLC/GC) with polar columns resolves retention time differences. Spectral libraries for IR and NMR aid identification, but overlapping Si-O-Si peaks require tandem techniques (e.g., GC-IR). Quantifying D4 impurities below 0.1% requires limit-of-detection (LOD) optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.